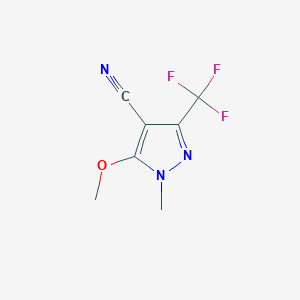

![molecular formula C14H16N4O3S B2951946 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 899967-74-9](/img/structure/B2951946.png)

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

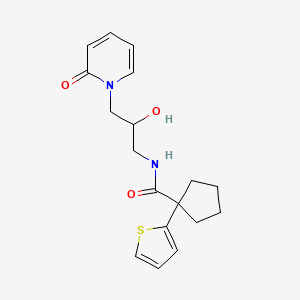

The compound “2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound with an oxygen atom and two nitrogen atoms . This compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized by condensing 1,3,4-oxadiazole with chloroacetyl chloride, followed by amination with hydrazine, condensation with different aldehydes, and cyclization by mercaptoacetic acid . Another study reported the synthesis of 1,3,4-oxadiazole derivatives of pyridines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry . The exact structure of the requested compound would need to be confirmed using similar techniques.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were synthesized and their anti-cancer as well as cisplatin sensitization activities were evaluated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular formula of 5-pyridin-3-yl-1,3,4-oxadiazol-2-amine is C7H6N4O, with an average mass of 162.149 Da and a monoisotopic mass of 162.054153 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, particularly in the formation of borate and sulfonamide groups . These groups are pivotal in various nucleophilic and amidation reactions, which are foundational processes in the synthesis of more complex organic molecules.

Drug Development

In pharmaceutical research, compounds like HMS3456J17 are used as intermediates in the synthesis of drugs. They play a crucial role in the development of new medications, especially those with complex molecular structures .

Enzyme Inhibition

Borate-containing compounds derived from HMS3456J17 can act as enzyme inhibitors. This application is significant in the development of treatments for various diseases, including cancer and microbial infections .

Ligand Pharmaceuticals

The compound’s derivatives can function as specific ligand drugs. Ligands are molecules that bind to other (usually larger) molecules, which can be a critical mechanism in targeted drug therapies .

Fluorescent Probes

HMS3456J17 derivatives can be used as fluorescent probes in biological and chemical assays. These probes can identify and measure the presence of specific ions or molecules, such as hydrogen peroxide, sugars, and catecholamines .

Stimulus-Responsive Drug Carriers

The compound is utilized in constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to release drugs at targeted sites within the body .

Anti-Fibrosis Activity

Derivatives of HMS3456J17 have shown potential anti-fibrotic activities. This is particularly relevant in the treatment of diseases characterized by excessive fibrous connective tissue, such as idiopathic pulmonary fibrosis .

Collagen Synthesis Inhibition

In the context of anti-fibrosis, HMS3456J17 derivatives can inhibit collagen expression and hydroxyproline content in vitro. This suggests a therapeutic potential in conditions where collagen overproduction is a problem .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c19-12(16-8-11-4-2-6-20-11)9-22-14-18-17-13(21-14)10-3-1-5-15-7-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHBBRUKMXITIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)

![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)

![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2951881.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951884.png)

![N-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-2-chloroacetamide](/img/structure/B2951885.png)